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Compound of Interest

Compound Name: MA242 TFA

CAS No.: 1049704-18-8

Cat. No.: B608799 Get Quote

Executive Summary: The p53-Dependency Divide
In the landscape of MDM2-targeted therapeutics, Nutlin-3a and MA242 TFA represent two

distinct generations of mechanism. While Nutlin-3a is the archetypal "p53-liberator"—

mechanistically tethered to the presence of functional wild-type p53—MA242 TFA breaks this

dependency.

MA242 is a dual inhibitor targeting both MDM2 and NFAT1 (Nuclear Factor of Activated T-cells

1).[1] Unlike Nutlin-3a, which stabilizes p53 by blocking the MDM2 binding pocket, MA242

triggers the downregulation of MDM2 and NFAT1 proteins themselves. This confers a critical

advantage: efficacy in p53-mutant and p53-null tumors, a domain where Nutlin-3a is

pharmacologically inert.

Verdict:

Choose Nutlin-3a for proof-of-concept studies specifically investigating p53-dependent

apoptosis in wild-type backgrounds.

Choose MA242 TFA for broad-spectrum efficacy in heterogeneous tumor models (including

pancreatic and triple-negative breast cancer) regardless of p53 status.
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Nutlin-3a: The Steric Antagonist
Nutlin-3a functions as a cis-imidazoline analog that mimics the three hydrophobic residues of

p53 (Phe19, Trp23, Leu26). It inserts itself into the p53-binding pocket of MDM2, competitively

displacing p53.

Outcome: p53 is saved from ubiquitination, accumulates in the nucleus, and activates

transcriptional targets (e.g., CDKN1A/p21, PUMA).

Limitation: If p53 is mutated or deleted, the drug binds MDM2 but triggers no downstream

apoptotic effect.

MA242 TFA: The Dual-Target Downregulator
MA242 operates via a unique "promoter-targeting" or degradation-like mechanism. It inhibits

the expression of both MDM2 and NFAT1.

MDM2 Suppression: Instead of stabilizing MDM2 (a common side effect of Nutlins due to

feedback loops), MA242 reduces MDM2 protein levels.

NFAT1 Suppression: NFAT1 promotes cancer cell proliferation and MDM2 transcription.

MA242 blocks this axis.

Outcome: Induction of apoptosis via p53-independent pathways (e.g., caspase cleavage,

p21 upregulation independent of p53) and p53-dependent pathways where applicable.
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Figure 1: Mechanistic divergence. Nutlin-3a relies on p53 activation, rendering it ineffective in

mutant lines. MA242 suppresses survival factors (MDM2/NFAT1) directly, bypassing the p53

requirement.

Chemical & Physical Specifications
The "TFA" in MA242 TFA denotes the trifluoroacetate salt.[2][3] This form is critical for solubility

but introduces acidity that must be managed during experimental design.
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Feature Nutlin-3a MA242 TFA

CAS Number 674713-18-6 1049704-18-8

Molecular Weight 581.49 g/mol ~579.98 g/mol (Salt form)

Chemical Class Cis-imidazoline analog
Pyrrolo[4,3,2-de]quinolinone

derivative

Solubility DMSO (>10 mg/mL), Ethanol
DMSO (>20 mg/mL), Water

(Low/pH dependent)

Acidity (Handling) Neutral
Acidic (TFA salt). Buffering

required.

Stability Stable at -20°C (Solid)
Hygroscopic.[4][5] Store

desiccated at -20°C.

Primary Target MDM2 (p53 binding pocket)
MDM2 & NFAT1 (Expression

levels)

Critical Handling Note for MA242 TFA: Because MA242 is supplied as a TFA salt, dissolving it

in water or DMSO creates an acidic solution. When adding high concentrations of this stock to

cell culture media, the pH may drop, causing non-specific toxicity. Always include a buffering

step (e.g., HEPES) or use small dilution volumes (1:1000) to maintain physiological pH.

Performance Metrics: Head-to-Head
The following data aggregates IC50 values from pancreatic and hepatocellular carcinoma

(HCC) studies [1, 2].

In Vitro Cytotoxicity (IC50 in µM)
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Cell Line Tissue Origin p53 Status Nutlin-3a IC50
MA242 TFA

IC50

HepG2 Liver Wild-Type 0.2 - 0.5 µM 0.1 - 0.2 µM

MCF-7 Breast Wild-Type ~1.5 µM 0.98 µM

Panc-1 Pancreas Mutant (R273H)
> 20 µM

(Resistant)
0.14 µM

Mia-PaCa-2 Pancreas Mutant (R248W)
> 20 µM

(Resistant)
0.14 µM

AsPC-1 Pancreas Null
> 20 µM

(Resistant)
0.15 µM

MDA-MB-231 Breast Mutant > 10 µM 0.46 µM

In Vivo Efficacy (Xenograft Models)
Nutlin-3a: Causes tumor stasis or regression only in wt-p53 models (e.g., osteosarcoma

SJSA-1). Ineffective in p53-mutant xenografts.

MA242: Demonstrates 50–80% tumor growth inhibition in Panc-1 (p53 mutant) and AsPC-1

(p53 null) orthotopic models at doses of 10–20 mg/kg [1]. No significant weight loss

observed in mice, indicating a favorable toxicity profile compared to earlier MDM2 inhibitors.

Experimental Protocols
Protocol A: Preparation of MA242 TFA Stock Solution

Objective: Create a stable, 10 mM stock solution.

Reagents: MA242 TFA powder, Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

Calculate Mass: For 1 mg of MA242 TFA (MW ~580 g/mol ), add 172.4 µL of DMSO to

achieve 10 mM.

Dissolution: Vortex vigorously for 30 seconds. The TFA salt facilitates solubility in polar

aprotic solvents like DMSO.
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Aliquoting: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

Storage: Store at -80°C for up to 6 months.

pH Check: Before adding to cells, dilute 1 µL of stock into 1 mL of media to ensure the color

(phenol red) does not shift to yellow. If it does, add 10 mM HEPES to the media.

Protocol B: Comparative Cell Viability Workflow
Objective: Validate p53-independent efficacy.
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Figure 2: Experimental workflow for validating the superior spectrum of MA242. Group B

(Mutant/Null) serves as the negative control for Nutlin-3a and the positive test group for MA242.

Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24h.

Treatment:

Prepare serial dilutions (0.01 µM to 10 µM) of Nutlin-3a and MA242 TFA in culture media.

Control: Vehicle control must contain equivalent DMSO concentration (e.g., 0.1%).

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Analysis: Perform MTT or ATP-based luminescence assay.

Validation: Perform Western Blot on lysates to confirm mechanism:

Nutlin-3a treated: Look for increased p53 and increased MDM2 (feedback loop).
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MA242 treated: Look for decreased MDM2 and decreased NFAT1 levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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